Cas no 1185297-46-4 ((4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride)

(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]methanone Hydrochloride is a chemically synthesized compound featuring a chlorophenyl and piperidinylmethoxy-substituted phenyl ketone structure, rendered as a hydrochloride salt for enhanced stability and solubility. This intermediate is valuable in pharmaceutical research, particularly in the development of receptor-targeted therapeutics due to its structural versatility. The presence of the piperidinylmethoxy group facilitates interactions with biological systems, while the hydrochloride form ensures consistent handling and formulation. Its well-defined crystalline properties and high purity make it suitable for precise synthetic applications. The compound is typically handled under controlled conditions to maintain integrity, and its reactivity profile supports further functionalization for drug discovery efforts.
(4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride structure
1185297-46-4 structure
商品名:(4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride
CAS番号:1185297-46-4
MF:C19H21Cl2NO2
メガワット:366.29
CID:1068491
PubChem ID:45075360

(4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride 化学的及び物理的性質

名前と識別子

    • (4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride
    • 1185297-46-4
    • (4-Chlorophenyl)(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride
    • 4-[4-(4-chlorobenzoyl)phenoxymethyl]piperidine hydrochloride
    • AKOS015845920
    • (4-chlorophenyl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride
    • (4-Chlorophenyl)(4-(piperidin-4-ylmethoxy)phenyl)methanonehydrochloride
    • (4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride
    • MDL: MFCD09879203
    • インチ: InChI=1S/C19H20ClNO2.ClH/c20-17-5-1-15(2-6-17)19(22)16-3-7-18(8-4-16)23-13-14-9-11-21-12-10-14;/h1-8,14,21H,9-13H2;1H
    • InChIKey: BYDKLOHVORWMIU-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl

計算された属性

  • せいみつぶんしりょう: 365.0949343g/mol
  • どういたいしつりょう: 365.0949343g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 368
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų

(4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C012410-50mg
(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone Hydrochloride
1185297-46-4
50mg
$ 155.00 2022-06-06
Chemenu
CM487885-1g
(4-Chlorophenyl)(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride
1185297-46-4 97%
1g
$242 2022-09-04
TRC
C012410-100mg
(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone Hydrochloride
1185297-46-4
100mg
$ 260.00 2022-06-06
Chemenu
CM487885-5g
(4-Chlorophenyl)(4-(piperidin-4-ylmethoxy)phenyl)methanone hydrochloride
1185297-46-4 97%
5g
$717 2022-09-04

(4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride 関連文献

(4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochlorideに関する追加情報

Compound CAS No. 1185297-46-4: (4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride

The compound with CAS No. 1185297-46-4, known as (4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride, is a highly specialized chemical entity with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of interest for researchers in the drug discovery pipeline.

(4-Chlorophenyl) is a key structural component of this compound, contributing to its aromatic stability and potential pharmacokinetic properties. The presence of a chlorine atom at the para position of the phenyl ring not only enhances the molecule's lipophilicity but also plays a crucial role in modulating its interaction with biological targets. Recent studies have highlighted the importance of halogenated aromatic compounds in drug design, particularly in enhancing bioavailability and target specificity.

The second major component, 4-(4-piperidinylmethoxy)phenyl, introduces a piperidine moiety into the structure, which is known for its ability to form hydrogen bonds and contribute to the molecule's flexibility. The piperidine ring, being a six-membered saturated heterocycle, adds rigidity to the structure while maintaining conformational versatility. This feature is particularly advantageous in drug design, as it allows for fine-tuning of the molecule's pharmacodynamic properties.

The methanone group (methanone) serves as a central linking unit between the two aromatic moieties, facilitating interactions between them and potentially influencing the overall electronic properties of the molecule. The hydrochloride salt form of this compound is significant as it enhances solubility and stability, making it more amenable for experimental studies and potential therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have revealed that (4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride exhibits strong binding affinity towards several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in the development of novel therapeutics for conditions such as cancer, inflammation, and neurological disorders.

In addition to its biological activity, the synthesis of this compound has been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. The use of microwave-assisted synthesis and catalytic methods has further streamlined its production process, making it more accessible for large-scale studies.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided critical insights into its three-dimensional structure and stereochemical properties, which are essential for understanding its interactions with biological systems.

The integration of this compound into preclinical studies has demonstrated promising results in terms of efficacy and safety profiles. In vivo experiments have shown that it exhibits selective activity against specific cellular pathways without causing significant toxicity to normal cells. These findings have paved the way for further investigation into its therapeutic potential across various disease models.

Moreover, recent collaborative efforts between academic institutions and pharmaceutical companies have led to the exploration of this compound's role in combination therapies. By leveraging its unique pharmacological properties alongside other agents, researchers aim to enhance treatment outcomes while minimizing adverse effects.

In conclusion, CAS No. 1185297-46-4 represents a cutting-edge chemical entity with immense potential in drug discovery and development. Its distinctive structural features, coupled with advancements in synthetic and analytical methodologies, position it as a valuable tool in addressing unmet medical needs across diverse therapeutic areas.

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